3-[3-(Difluoromethoxy)-4-methylanilino]pyrrolidin-2-one
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Overview
Description
3-[3-(Difluoromethoxy)-4-methylanilino]pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone ring substituted with a difluoromethoxy and methylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Difluoromethoxy)-4-methylanilino]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 3-(Difluoromethoxy)-4-methylaniline: This intermediate can be synthesized by reacting 3-nitro-4-methylaniline with difluoromethyl ether in the presence of a base.
Reduction of Nitro Group: The nitro group in 3-(Difluoromethoxy)-4-methylaniline is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Formation of Pyrrolidin-2-one: The final step involves the cyclization of the amino group with a suitable carbonyl compound to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Difluoromethoxy)-4-methylanilino]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinones with various functional groups.
Scientific Research Applications
3-[3-(Difluoromethoxy)-4-methylanilino]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[3-(Difluoromethoxy)-4-methylanilino]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The pyrrolidinone ring provides structural rigidity, which can improve the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)-4-methylaniline: A precursor in the synthesis of the target compound.
Pyrrolidin-2-one: The core structure of the target compound.
Difluoromethoxy-substituted compounds: Other compounds with similar functional groups.
Uniqueness
3-[3-(Difluoromethoxy)-4-methylanilino]pyrrolidin-2-one is unique due to the combination of its difluoromethoxy and methylanilino groups, which confer distinct chemical properties and potential biological activities. The presence of the pyrrolidinone ring further enhances its stability and versatility in various applications.
Properties
IUPAC Name |
3-[3-(difluoromethoxy)-4-methylanilino]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c1-7-2-3-8(6-10(7)18-12(13)14)16-9-4-5-15-11(9)17/h2-3,6,9,12,16H,4-5H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTDVRFEQZPLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCNC2=O)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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